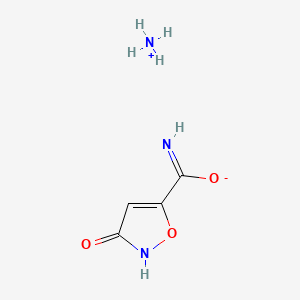

Ammonium 5-(carbamoyl)isoxazol-3-olate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

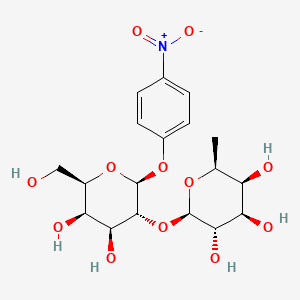

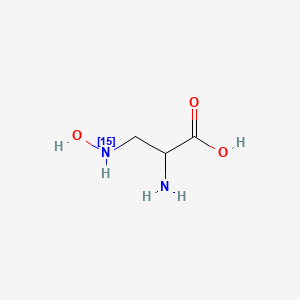

Ammonium 5-(carbamoyl)isoxazol-3-olate is a biochemical compound used for proteomics research . It has a molecular weight of 145.12 and a molecular formula of C4H7N3O3•xNH3 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C4H7N3O3•xNH3 . This indicates that the compound contains carbon, hydrogen, nitrogen, and oxygen atoms.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .Scientific Research Applications

1. Base-Induced Conversion of Isoxazolines Nishiwaki et al. (2009) explored the chemical conversion of 3-carbamoyl-2-isoxazolines, revealing their application as masked isoxazolines. This process involves heating in an alkaline solution and is applicable to the synthesis of various functionally diverse isoxazoles and related compounds (Nishiwaki, Maki, & Ariga, 2009).

2. Organocatalytic Asymmetric Cycloaddition Gioia et al. (2009) demonstrated a novel organocatalytic asymmetric cycloaddition with in situ-generated N-carbamoyl nitrones. This method, using Cinchona alkaloid quaternary ammonium salts as catalysts, resulted in the direct synthesis of N-Boc- and N-Cbz-protected isoxazolidines as single diastereoisomers. The products serve as valuable building blocks in chemical synthesis (Gioia, Fini, Mazzanti, Bernardi, & Ricci, 2009).

3. Synthesis of Functionalized Isoxazoles Robins et al. (2007) presented the solution-phase syntheses of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from a trifunctionalized core. The selective chemistry involved led to a diverse 90-compound library of druglike isoxazoles, showcasing the adaptability of this chemical framework in synthesizing functionally diverse molecules (Robins, Fettinger, Tinti, & Kurth, 2007).

4. Ultrasound-Assisted Synthesis of Isoxazoles Alaoui et al. (2018) introduced a green and versatile "one-pot three-steps" methodology for synthesizing a series of novel 3,5-disubstituted isoxazoles. The key step involved oxidative 1,3-dipolar cycloaddition under ultrasonic irradiation, mediated by cerium (IV) ammonium nitrate (CAN). This approach highlighted the potency of ultrasound activation in synthesizing highly functionalized heterocycles with potential applications in biology (Alaoui, Driowya, Demange, Benhida, & Bougrin, 2018).

Properties

IUPAC Name |

azanium;3-oxo-1,2-oxazole-5-carboximidate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3.H3N/c5-4(8)2-1-3(7)6-9-2;/h1H,(H2,5,8)(H,6,7);1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCADWYYAJNIWDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ONC1=O)C(=N)[O-].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675611 |

Source

|

| Record name | Ammonium 5-carbamoyl-1,2-oxazol-3-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81965-22-2 |

Source

|

| Record name | Ammonium 5-carbamoyl-1,2-oxazol-3-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

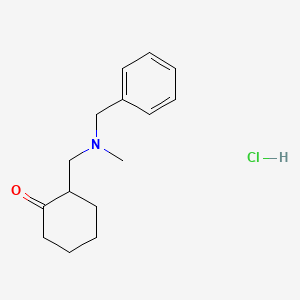

![cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride](/img/structure/B561860.png)

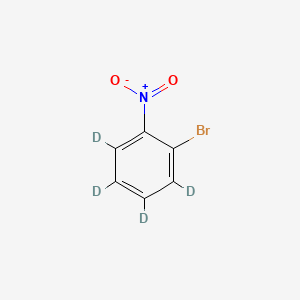

![3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid](/img/structure/B561866.png)

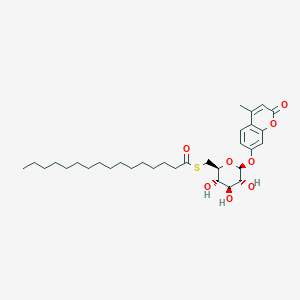

![(3S,7S,8S,12Z,15S,16E)-3,7,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B561874.png)

![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B561875.png)

![8,9,10,18-Tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B561883.png)